molecular formula C11H19NO5 B1469541 (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid CAS No. 1273567-44-4

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Cat. No.: B1469541
CAS No.: 1273567-44-4
M. Wt: 245.27 g/mol
InChI Key: YGITYLFOIAYYJU-QMMMGPOBSA-N
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Description

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butoxycarbonyl group serves as a protective moiety, preventing unwanted reactions during synthesis. This compound is often used in the synthesis of dipeptides, where it interacts with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation . The interactions between this compound and these biomolecules are crucial for the successful synthesis of complex peptides and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the tert-butoxycarbonyl group can protect amino acids during peptide synthesis, ensuring that the desired peptide sequence is obtained without interference from other cellular processes . This protection is essential for maintaining the integrity of the synthesized peptides and their subsequent biological activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tert-butoxycarbonyl group is known to undergo deprotection under acidic conditions, leading to the formation of the free amino acid . This deprotection process is facilitated by the resonance stabilization of the carbonyl oxygen, which allows for the cleavage of the tert-butyl group. The resulting free amino acid can then participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, the tert-butoxycarbonyl group may undergo deprotection, leading to the formation of the free amino acid. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical reactions.

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGITYLFOIAYYJU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273567-44-4
Record name (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 2
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 4
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 6
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

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